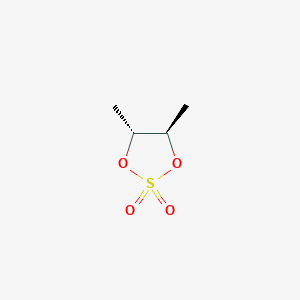![molecular formula C20H14N4O2 B13586079 (5E)-2-amino-5-(1,3-benzodioxol-5-ylmethylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B13586079.png)
(5E)-2-amino-5-(1,3-benzodioxol-5-ylmethylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-5-[(1,3-dioxaindan-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile is a complex organic compound with a unique structure that includes a cyclopenta[b]pyridine core and a 1,3-dioxaindan moiety
Méthodes De Préparation
The synthesis of 2-amino-5-[(1,3-dioxaindan-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the cyclopenta[b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 1,3-dioxaindan moiety: This step involves the reaction of the cyclopenta[b]pyridine intermediate with a suitable reagent to introduce the 1,3-dioxaindan group.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
2-amino-5-[(1,3-dioxaindan-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-amino-5-[(1,3-dioxaindan-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific properties.
Biological Studies: Researchers can study the biological activity of this compound to understand its potential effects on various biological systems.
Mécanisme D'action
The mechanism of action of 2-amino-5-[(1,3-dioxaindan-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-amino-5-[(1,3-dioxaindan-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile include other cyclopenta[b]pyridine derivatives and compounds containing the 1,3-dioxaindan moiety These compounds may share some structural similarities but differ in their functional groups and overall properties
Propriétés
Formule moléculaire |
C20H14N4O2 |
|---|---|
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
(5E)-2-amino-5-(1,3-benzodioxol-5-ylmethylidene)-4,6-dimethylcyclopenta[b]pyridine-3,7-dicarbonitrile |
InChI |
InChI=1S/C20H14N4O2/c1-10-13(5-12-3-4-16-17(6-12)26-9-25-16)18-11(2)15(8-22)20(23)24-19(18)14(10)7-21/h3-6H,9H2,1-2H3,(H2,23,24)/b13-5+ |
Clé InChI |
DKJMVTYSIBVRQS-WLRTZDKTSA-N |
SMILES isomérique |
CC\1=C(C2=C(/C1=C/C3=CC4=C(C=C3)OCO4)C(=C(C(=N2)N)C#N)C)C#N |
SMILES canonique |
CC1=C(C2=C(C1=CC3=CC4=C(C=C3)OCO4)C(=C(C(=N2)N)C#N)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-amino-1h-pyrazol-5-yl)formamido]-N,N-dimethylacetamide](/img/structure/B13586006.png)

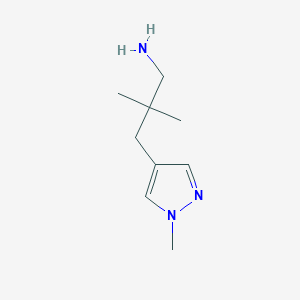
![6-Fluorospiro[3.3]heptan-2-OL](/img/structure/B13586028.png)

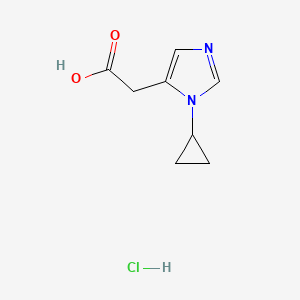
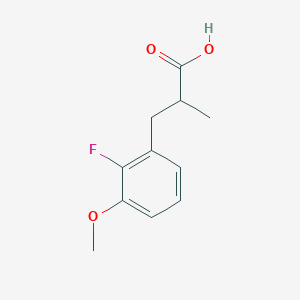

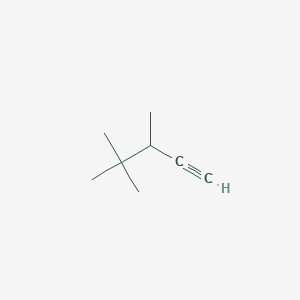


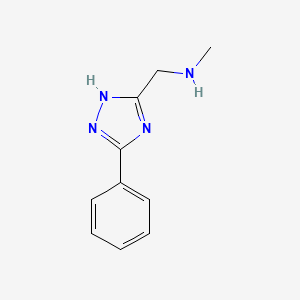
![Methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B13586094.png)
